2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methoxypyrimidine
描述
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 2. A pyrrolidinyl-methyloxy linker connects this core to a 5-methoxypyrimidine moiety.
属性
IUPAC Name |
3-cyclopropyl-6-[[1-(5-methoxypyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-26-14-8-19-18(20-9-14)24-7-6-12(10-24)11-27-16-5-4-15-21-22-17(13-2-3-13)25(15)23-16/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKRZTGKIOKVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methoxypyrimidine is a complex heterocyclic structure that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Structural Characteristics
The compound features a triazolo-pyridazine core which is recognized for its diverse biological activities. The presence of the pyrimidine ring and the unique cyclopropyl group further enhances its pharmacological potential.
1. Anticancer Properties
Research indicates that derivatives of triazolo-pyridazine, including compounds similar to the one , exhibit significant anticancer properties. A study evaluating various triazolo-pyridazine derivatives showed that certain compounds demonstrated potent cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 μM to 2.73 μM .
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the compound may act as a c-Met kinase inhibitor , a target often overexpressed in various cancers, providing a mechanism for its anticancer effects .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets such as enzymes or receptors. The triazolo-pyridazine core is known to bind to active sites of enzymes, inhibiting their activity and modulating critical biochemical pathways essential for cell survival and proliferation .
3. Anti-inflammatory Activity
In addition to anticancer properties, compounds within this structural class have also shown anti-inflammatory effects . For instance, some derivatives have been reported to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
A significant study detailed the synthesis and evaluation of triazolo-pyridazine derivatives for their biological activities . The results indicated that:
- Compounds exhibited moderate cytotoxicity across multiple cancer cell lines.
- Structure-activity relationship (SAR) studies revealed that specific substituents enhance biological activity.
相似化合物的比较
Target Compound
- Core : [1,2,4]triazolo[4,3-b]pyridazine.
- Key Substituents :
- 3-Cyclopropyl group.
- Pyrrolidinyl-methyloxy linker.
- Terminal 5-methoxypyrimidine.
Analog 1: Compound 6 ()
- Core: [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinone fused with pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine.
- Key Substituents :
- 5-(4-Methoxyphenyl) and 3,8-diphenyl groups.
- Synthesis: Reaction of precursor with monochloroacetic acid .
- Differentiation: The thiadiazinone ring and phenyl substituents increase steric bulk compared to the target compound’s pyridazine-methoxypyrimidine system, likely altering solubility and target affinity.
Analog 2: 5-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine ()
- Core : Identical [1,2,4]triazolo[4,3-b]pyridazine.
- Key Substituents :
- Terminal 2-(trifluoromethyl)pyridine instead of 5-methoxypyrimidine.
- Molecular Formula : C₁₉H₁₉F₃N₆O (MW: 404.4 g/mol).
Structural and Functional Variations
*Inferred from structural analogs due to lack of explicit data.
Physicochemical and Pharmacokinetic Properties
- Methoxy vs. In contrast, the trifluoromethyl group in ’s analog increases hydrophobicity and resistance to oxidative metabolism .
准备方法
Chlorination Reaction Optimization
In Example 2 of CN110294715B, 100 g of 2,4,6-trihydroxy-5-methoxypyrimidine is dispersed in 355 mL POCl₃, cooled to 5–10°C, and treated with 72 mL diisopropylethylamine. The mixture is refluxed at 25–100°C for 2–5 hours, yielding 2,4,6-trichloro-5-methoxypyrimidine with 96.29% purity and >98% yield. The use of organic bases minimizes side reactions, while POCl₃ acts as both solvent and chlorinating agent.
Methoxylation and Functionalization
The trichloro intermediate undergoes selective methoxylation at the 5-position via nucleophilic aromatic substitution (SNAr) with methanol under basic conditions. Subsequent functionalization at the 2- and 4-positions is achieved using pyrrolidine derivatives, as detailed in Section 2.
Preparation of the Pyrrolidine Linker
The pyrrolidine linker, substituted with a hydroxymethyl group at the 3-position, is synthesized through ring-closing metathesis or reductive amination. Patent EP3523293 highlights the use of (2S,3S,4S,5S)-3-tert-butyl-4-aminopyrrolidine intermediates for analogous compounds, though the tert-butyl group is replaced with a cyclopropane-containing triazolopyridazine in the target molecule.
Stereoselective Synthesis
Chiral pool synthesis or asymmetric hydrogenation ensures the desired (S,S)-configuration of the pyrrolidine ring. For example, L-proline derivatives may serve as starting materials, with the hydroxymethyl group introduced via Grignard addition or epoxide ring-opening.
Synthesis of the 3-Cyclopropyl- triazolo[4,3-b]pyridazin-6-yl Fragment
The triazolopyridazine core is constructed through cyclocondensation of hydrazine derivatives with cyclopropanecarbonitrile.
Cyclopropane Integration
Cyclopropane rings are introduced via [2+1] cycloaddition using diiodomethane and zinc-copper couple, followed by nitrile formation. The resulting cyclopropanecarbonitrile reacts with 6-hydrazinopyridazine to form the triazole ring under acidic conditions.
Oxymethylation at Position 6
The 6-hydroxy group of the triazolopyridazine is functionalized with a chloromethylpyrrolidine linker using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or nucleophilic substitution with a bromomethyl intermediate.
Coupling Strategies for Final Assembly
The final molecule is assembled through sequential coupling reactions:
Pyrrolidine-Pyrimidine Coupling
The 2-chloro group of 2,4-dichloro-5-methoxypyrimidine undergoes SNAr with the pyrrolidine linker’s primary amine. In PubChem CID 154582702, this step employs dimethylpyrimidin-2-amine under reflux in tetrahydrofuran (THF), achieving >90% conversion.
Triazolopyridazine Attachment
The hydroxymethylpyrrolidine intermediate is coupled to the 6-hydroxy-triazolopyridazine via an ether linkage. A Williamson ether synthesis approach uses potassium tert-butoxide as a base and dimethylformamide (DMF) as solvent at 80°C.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). The final compound exhibits a molecular weight of 365.4 g/mol, confirmed by high-resolution mass spectrometry (HRMS).
Crystallization
Recrystallization from n-hexane or ethyl acetate yields crystalline material with >98% purity, as validated by HPLC and nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Regioselectivity in Pyrimidine Functionalization : Competing reactions at the 2-, 4-, and 6-positions necessitate careful stoichiometric control.
-
Steric Hindrance in Pyrrolidine Coupling : Bulky substituents on the pyrrolidine ring reduce reaction rates, requiring elevated temperatures or microwave assistance.
-
Triazolopyridazine Stability : The triazole ring is prone to hydrolysis under acidic conditions, mandating pH-neutral workup .
常见问题
What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound can be synthesized via oxidative cyclization of hydrazine intermediates using sodium hypochlorite (NaOCl) as a green oxidant in ethanol at room temperature, achieving ~73% yield . Alternative routes involve multi-step sequences, such as chlorination followed by hydrazinolysis and condensation, requiring strict control of temperature, solvent choice (e.g., anhydrous THF or DMF), and catalysts (e.g., Pd-based) to optimize purity (>95%) and minimize side products . Analytical techniques like NMR and LC-MS are critical for verifying structural integrity at each step .
What advanced analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?
Basic Research Question
1H/13C NMR is essential for confirming substituent positions (e.g., cyclopropyl or methoxy groups), while high-resolution mass spectrometry (HR-MS) validates molecular weight . For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using gradients of acetonitrile/water with 0.1% formic acid . X-ray crystallography may resolve ambiguities in ring fusion or stereochemistry .
How can computational methods enhance the design of synthetic pathways for this compound?
Advanced Research Question
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state modeling) and machine learning to predict optimal reaction conditions (solvent, catalyst, temperature) . For example, reaction path searches can identify energetically favorable intermediates, reducing trial-and-error experimentation. Computational docking (e.g., AutoDock Vina) also aids in pre-screening bioactivity by simulating interactions with targets like 14-α-demethylase lanosterol (PDB: 3LD6) .
How should researchers address contradictions in reported synthetic yields or bioactivity data?
Advanced Research Question
Discrepancies in yields (e.g., 50–73%) may arise from oxidant choice (NaOCl vs. DDQ) or solvent polarity . Systematic Design of Experiments (DoE) can isolate critical variables (e.g., pH, stoichiometry). For bioactivity conflicts, validate assays using standardized protocols (e.g., MIC for antimicrobial studies) and orthogonal methods (e.g., SPR for binding affinity) . Cross-referencing synthetic intermediates’ purity (via HPLC) with activity data reduces false correlations .
What strategies are effective for evaluating the pharmacological potential of this compound?
Advanced Research Question
Molecular docking against target enzymes (e.g., fungal 14-α-demethylase) identifies key interactions (e.g., hydrogen bonding with triazole rings) . Follow-up in vitro assays (e.g., fungal growth inhibition) should use dose-response curves (IC50 determination). ADME-Tox profiling via hepatic microsome stability tests and CYP450 inhibition assays prioritizes candidates with favorable pharmacokinetics .
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Basic Research Question
Flash chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes polar byproducts. For challenging separations, preparative HPLC with C18 columns achieves >98% purity . Alumina plug filtration is a cost-effective alternative for small-scale purification .
How can researchers optimize the pyrrolidine linker’s stereochemistry for enhanced bioactivity?
Advanced Research Question
Chiral HPLC or enzymatic resolution separates enantiomers, while NOESY NMR confirms spatial arrangements . Docking simulations comparing R/S configurations with target binding pockets guide rational design. For example, (S)-pyrrolidine derivatives may exhibit higher affinity due to steric compatibility .
What green chemistry principles apply to scaling up synthesis sustainably?
Advanced Research Question
Replace toxic solvents (DMF, dichloromethane) with cyclopentyl methyl ether (CPME) or 2-MeTHF , and employ catalytic methods (e.g., TEMPO/NaOCl for oxidation) to reduce waste . Process intensification via flow chemistry minimizes energy use and improves reproducibility .
Table 1: Key Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Oxidative Cyclization | NaOCl, EtOH, RT, 3 h | 73 | >95 | |
| Hydrazinolysis | NH2NH2, EtOH, reflux, 12 h | 65 | 90 | |
| Final Purification | Preparative HPLC (C18, ACN/H2O) | - | 98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
